

A Comprehensive Spectroscopic Guide to 4-(4-Iodophenyl)phenol

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Compound of Interest

Compound Name: 4-(4-Iodo)phenylphenol

CAS No.: 21849-90-1

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Introduction: The Structural Elucidation of a Key Synthetic Building Block

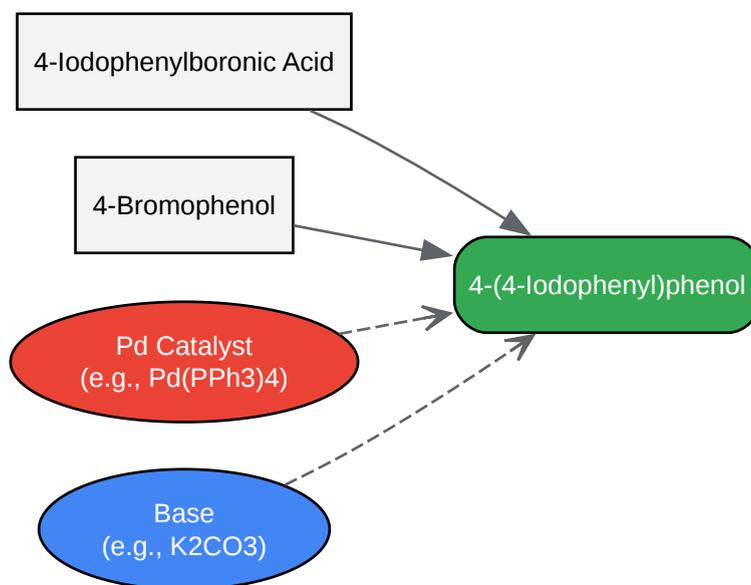
4-(4-Iodophenyl)phenol, also known as 4'-hydroxy-[1,1'-biphenyl]-4-yl iodide, is a versatile bifunctional organic compound. Its structure, featuring a phenol group on one phenyl ring and an iodine atom on the other, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and liquid crystals. The hydroxyl group allows for etherification and esterification reactions, while the iodo-group is amenable to a wide range of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings.

Given its role as a precursor, the unambiguous confirmation of its structure and purity is paramount. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize 4-(4-Iodophenyl)phenol. We will delve into the interpretation of the spectral data, underpinned by the fundamental principles of each technique, and provide standardized protocols for data acquisition.

Caption: Molecular Structure of 4-(4-Iodophenyl)phenol

A Note on Synthesis: The Suzuki-Miyaura Cross-Coupling Approach

A common and efficient method for the synthesis of 4-(4-Iodophenyl)phenol is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of 4-iodophenylboronic acid with 4-bromophenol, or vice-versa. Understanding the synthetic route is crucial for anticipating potential impurities, such as starting materials or homocoupled byproducts, which could be detected in the spectroscopic analysis.



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Caption: Suzuki-Miyaura synthesis of 4-(4-Iodophenyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-(4-Iodophenyl)phenol is expected to show distinct signals for the aromatic protons and the phenolic hydroxyl proton. The two phenyl rings are not equivalent,

and due to the para-substitution, the protons on each ring will exhibit a characteristic AA'BB' splitting pattern, which often appears as two doublets.

Predicted ^1H NMR Data (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.70	Doublet (d)	2H	Protons ortho to Iodine
~ 7.25	Doublet (d)	2H	Protons meta to Iodine
~ 7.40	Doublet (d)	2H	Protons ortho to Hydroxyl
~ 6.90	Doublet (d)	2H	Protons meta to Hydroxyl
~ 5.0-6.0	Broad Singlet (br s)	1H	Phenolic -OH

Note: The chemical shift of the phenolic proton is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

Caption: ^1H NMR proton environments in 4-(4-iodophenyl)phenol.

Experimental Protocol for ^1H NMR

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- **Instrumentation:** Use a ^1H NMR spectrometer (e.g., 400 MHz or higher for better resolution).
- **Data Acquisition:** Acquire the spectrum at room temperature using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the symmetry of 4-(4-Iodophenyl)phenol, a total of 8 distinct carbon signals are expected in the proton-decoupled spectrum.

Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)	Assignment
~ 155	C-OH
~ 140	C-C (ipso-carbon of the phenol ring)
~ 138	C-H (ortho to Iodine)
~ 132	C-C (ipso-carbon of the iodo-phenyl ring)
~ 128	C-H (ortho to Hydroxyl)
~ 116	C-H (meta to Hydroxyl)
~ 92	C-I
~ 128	C-H (meta to Iodine)

Note: The chemical shifts are estimates and can vary depending on the solvent and experimental conditions.

Caption: ¹³C NMR carbon environments in 4-(4-Iodophenyl)phenol.

Experimental Protocol for ¹³C NMR

- **Sample Preparation:** Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6 mL of deuterated solvent) to compensate for the lower natural abundance of ¹³C.
- **Instrumentation:** Use a broadband probe on an NMR spectrometer.

- **Data Acquisition:** Acquire a proton-decoupled spectrum to obtain singlets for each carbon. A larger number of scans and a longer relaxation delay may be necessary.
- **Data Processing:** Similar to ^1H NMR, process the data with Fourier transform, phasing, and baseline correction, and reference the spectrum to the solvent peak or TMS.

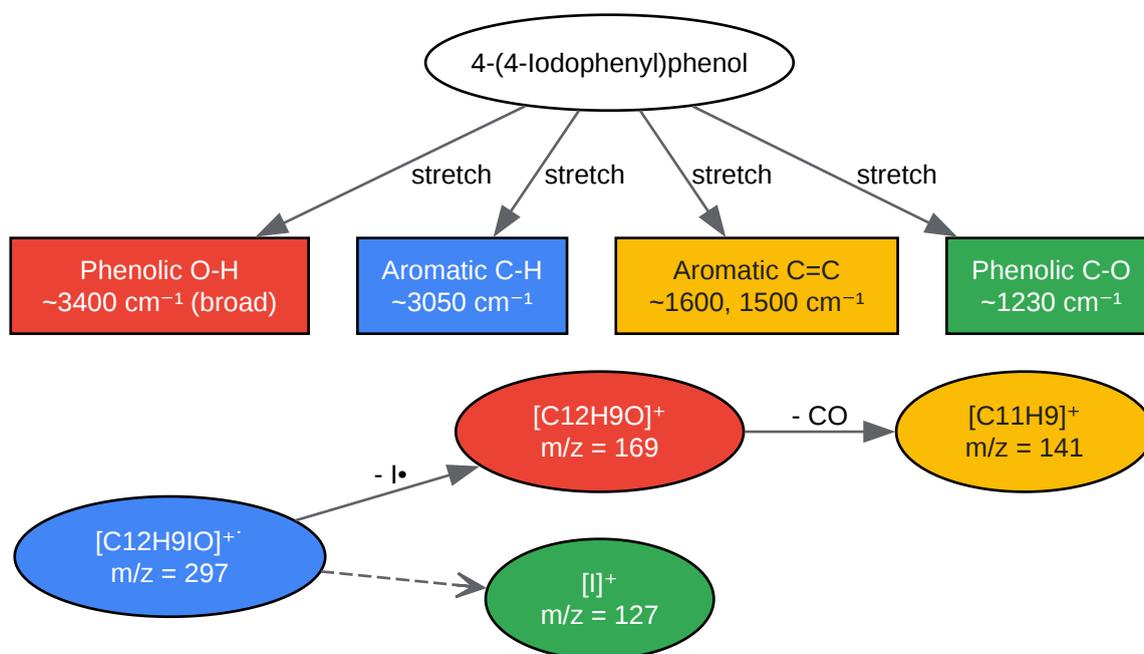
Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the vibrations of chemical bonds upon absorption of infrared radiation.

Characteristic IR Absorption Bands

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3550 - 3200 (broad)	O-H stretch	Phenolic -OH
3100 - 3000	C-H stretch	Aromatic C-H
1600 - 1450	C=C stretch	Aromatic Ring
~ 1230	C-O stretch	Phenolic C-O
~ 830	C-H out-of-plane bend	para-disubstituted ring

The broadness of the O-H stretch is a hallmark of hydrogen bonding between phenol molecules. The C-O stretch in phenols typically appears at a higher wavenumber than in aliphatic alcohols.^{[1][2]}



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Caption: Plausible EI-MS fragmentation of 4-(4-Iodophenyl)phenol.

Experimental Protocol for Mass Spectrometry (GC-MS with EI)

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
- Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
- Data Acquisition: Inject the sample into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the MS, where it is ionized by a high-energy electron beam, and the resulting ions are separated by their m/z ratio.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Integrated Spectroscopic Analysis: A Cohesive Structural Confirmation

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. For 4-(4-iodophenyl)phenol:

- MS confirms the molecular weight of 296.96 g/mol and the presence of iodine through its characteristic fragmentation.
- IR confirms the presence of a phenolic -OH group and a disubstituted aromatic system.
- ^{13}C NMR confirms the presence of 8 unique carbon environments, consistent with the molecule's symmetry.
- ^1H NMR confirms the number and connectivity of the aromatic protons, with the characteristic splitting patterns of two different para-disubstituted phenyl rings, and the presence of the phenolic proton.

Together, these spectroscopic techniques provide a comprehensive and self-validating dataset that unequivocally confirms the structure of 4-(4-iodophenyl)phenol, ensuring its identity and purity for its intended applications in research and development.

References

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Sources

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